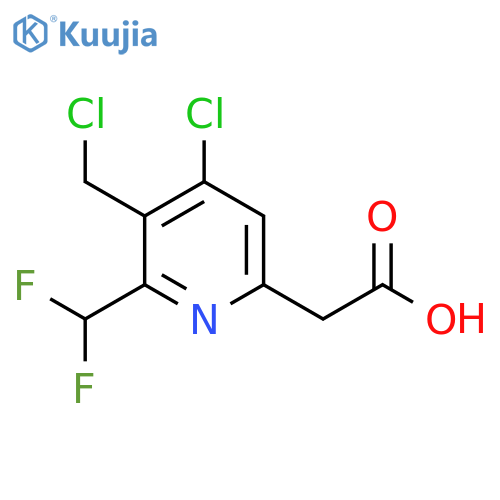Cas no 1806903-58-1 (4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid)

1806903-58-1 structure
商品名:4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
CAS番号:1806903-58-1
MF:C9H7Cl2F2NO2
メガワット:270.060187578201
CID:4871424
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
-
- インチ: 1S/C9H7Cl2F2NO2/c10-3-5-6(11)1-4(2-7(15)16)14-8(5)9(12)13/h1,9H,2-3H2,(H,15,16)
- InChIKey: RVOWWEHGYRTDKP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(CC(=O)O)N=C(C(F)F)C=1CCl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029047864-250mg |
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid |
1806903-58-1 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029047864-500mg |
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid |
1806903-58-1 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
| Alichem | A029047864-1g |
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid |
1806903-58-1 | 97% | 1g |
$2,950.20 | 2022-03-31 |
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1806903-58-1 (4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量